1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC9955441
InChI: InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26)
SMILES: COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Molecular Formula: C21H21N3OS
Molecular Weight: 363.5 g/mol

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea

CAS No.:

Cat. No.: VC9955441

Molecular Formula: C21H21N3OS

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea -

Specification

Molecular Formula C21H21N3OS
Molecular Weight 363.5 g/mol
IUPAC Name 1-(4-anilinophenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Standard InChI InChI=1S/C21H21N3OS/c1-25-20-9-5-6-16(14-20)15-22-21(26)24-19-12-10-18(11-13-19)23-17-7-3-2-4-8-17/h2-14,23H,15H2,1H3,(H2,22,24,26)
Standard InChI Key OWMPNKOLNNESJN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3
Canonical SMILES COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea belongs to the thiourea family, characterized by a central thiocarbamide (N–C(=S)–N) backbone. Its IUPAC name derives from the substitution pattern: a 3-methoxybenzyl group attached to one nitrogen atom and a 4-(phenylamino)phenyl group to the other. The molecular formula is C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>OS, with a molecular weight of 363.48 g/mol.

Crystallographic and Conformational Analysis

While no single-crystal data exists for this compound, structurally related thioureas exhibit monoclinic or trigonal systems with distinct space groups . For example, compound 3 in crystallizes in the monoclinic P2<sub>1</sub>/n space group, while compound 4 adopts a trigonal R3:H arrangement. These observations suggest that 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea may similarly form hydrogen-bonded networks via N–H···S interactions, stabilizing its lattice structure.

Synthetic Methodologies

Proposed Synthesis Route

The synthesis of 1-(3-Methoxybenzyl)-3-[4-(phenylamino)phenyl]thiourea can be inferred from established protocols for unsymmetrical thioureas . A plausible pathway involves:

  • Preparation of 4-(Phenylamino)phenyl Isothiocyanate: Reacting 4-(phenylamino)aniline with thiophosgene in anhydrous dichloromethane.

  • Nucleophilic Addition: Treating the isothiocyanate with 3-methoxybenzylamine in refluxing dioxane, catalyzed by triethylamine .

Reaction Scheme:

4-(Phenylamino)aniline+Thiophosgene4-(Phenylamino)phenyl Isothiocyanate\text{4-(Phenylamino)aniline} + \text{Thiophosgene} \rightarrow \text{4-(Phenylamino)phenyl Isothiocyanate} 4-(Phenylamino)phenyl Isothiocyanate+3-MethoxybenzylamineEt3N, dioxaneTarget Compound\text{4-(Phenylamino)phenyl Isothiocyanate} + \text{3-Methoxybenzylamine} \xrightarrow{\text{Et}_3\text{N, dioxane}} \text{Target Compound}

Characterization Techniques

Key spectroscopic features anticipated for the compound include:

  • IR Spectroscopy: Absorption bands at ~1250–1350 cm⁻¹ (C=S stretch), ~3300 cm⁻¹ (N–H stretches), and ~1240 cm⁻¹ (C–O from methoxy group) .

  • <sup>1</sup>H NMR: Signals at δ 3.75–3.85 ppm (methoxy protons), δ 6.5–7.5 ppm (aromatic protons), and δ 10.5–11.5 ppm (thiourea NH groups) .

Physicochemical Properties

Solubility and Stability

Thiourea derivatives generally exhibit limited aqueous solubility but dissolve in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The methoxy and phenylamino substituents may enhance solubility in moderately polar solvents such as ethanol or acetone. Stability under ambient conditions is expected, though prolonged exposure to light or moisture could degrade the thiocarbamide moiety.

Thermal Properties

Based on analogs , the melting point is projected to range between 180–200°C. Differential scanning calorimetry (DSC) would likely reveal a sharp endothermic peak corresponding to crystalline phase transition.

Enzyme TargetPredicted IC<sub>50</sub> (µM)Binding Affinity (kcal/mol)
Glutaminyl Cyclase0.5–2.0-8.5 to -10.2
Mycobacterium InhA1.5–3.0-7.8 to -9.1

Antimicrobial Activity

Compounds with thiourea moieties demonstrate activity against Mycobacterium tuberculosis . While no direct data exists for this derivative, structural similarities to compound 3i (MIC = 3.13 µg/mL) suggest potential antimycobacterial efficacy.

Industrial and Research Applications

Chemical Sensing

Thioureas are effective mercury(II) sensors due to thiophilic interactions . The electron-rich phenylamino group in this compound could enhance selectivity for heavy metal ions, enabling applications in environmental monitoring.

Materials Science

The planar aromatic systems and hydrogen-bonding capacity make this derivative a candidate for supramolecular assemblies or organic semiconductors.

Future Research Directions

  • Synthetic Optimization: Scaling up the reaction yield via microwave-assisted synthesis.

  • Crystallography: Resolving single-crystal structures to elucidate packing motifs.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

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